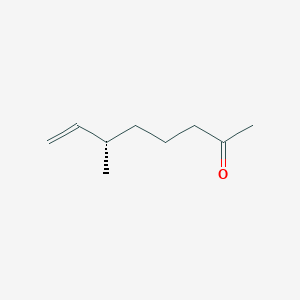
(6S)-6-Methyloct-7-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6S)-6-Methyloct-7-en-2-one is a chemical compound that belongs to the family of ketones. It is also known as (S)-(+)-6-Methyloct-7-en-2-one or (S)-(+)-Moskone. It is used in the fragrance industry as a flavoring agent due to its pleasant scent. However, recent scientific research has revealed its potential use in the field of medicine and biochemistry.
Mécanisme D'action
The mechanism of action of (6S)-6-Methyloct-7-en-2-one is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes in the body. For example, it has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes that break down acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which can improve cognitive function.
Effets Biochimiques Et Physiologiques
(6S)-6-Methyloct-7-en-2-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that it has antibacterial and antifungal properties. It has also been shown to have anti-inflammatory properties. In vivo studies have shown that it can improve cognitive function and memory in animals.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (6S)-6-Methyloct-7-en-2-one in lab experiments is its availability. It can be easily synthesized and is relatively inexpensive. Another advantage is its stability. It is stable under normal lab conditions and does not require special storage or handling. However, one limitation is its low solubility in water. This can make it difficult to use in certain experiments that require aqueous solutions.
Orientations Futures
There are several future directions for the study of (6S)-6-Methyloct-7-en-2-one. One area of research is its potential use as an anti-inflammatory agent. Further studies are needed to determine its efficacy and safety in humans. Another area of research is its potential use as a cognitive enhancer. Studies are needed to determine its mechanism of action and its effects on cognitive function in humans. Additionally, the antibacterial and antifungal properties of (6S)-6-Methyloct-7-en-2-one could be further explored for potential use in the development of new antibiotics.
Méthodes De Synthèse
(6S)-6-Methyloct-7-en-2-one can be synthesized through various methods. One of the most common methods is the oxidation of (6S)-6-Methyloct-5-en-2-one using potassium permanganate or sodium hypochlorite. Another method involves the reaction of (6S)-6-Methyloct-5-en-2-one with hydrogen peroxide and a catalyst such as platinum or palladium. The yield of the synthesis method depends on the purity of the starting material and the reaction conditions.
Applications De Recherche Scientifique
(6S)-6-Methyloct-7-en-2-one has been studied for its potential use in various fields. In the field of medicine, it has been shown to have antibacterial and antifungal properties. It has also been studied for its potential use as an anti-inflammatory agent. In the field of biochemistry, it has been studied for its ability to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which can improve cognitive function.
Propriétés
Numéro CAS |
151598-87-7 |
|---|---|
Nom du produit |
(6S)-6-Methyloct-7-en-2-one |
Formule moléculaire |
C9H16O |
Poids moléculaire |
140.22 g/mol |
Nom IUPAC |
(6S)-6-methyloct-7-en-2-one |
InChI |
InChI=1S/C9H16O/c1-4-8(2)6-5-7-9(3)10/h4,8H,1,5-7H2,2-3H3/t8-/m1/s1 |
Clé InChI |
AQWAXHULODKDEJ-MRVPVSSYSA-N |
SMILES isomérique |
C[C@@H](CCCC(=O)C)C=C |
SMILES |
CC(CCCC(=O)C)C=C |
SMILES canonique |
CC(CCCC(=O)C)C=C |
Synonymes |
7-Octen-2-one, 6-methyl-, (S)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2-Sulfanylidenepiperidin-1-yl)methyl]piperidin-2-one](/img/structure/B122255.png)

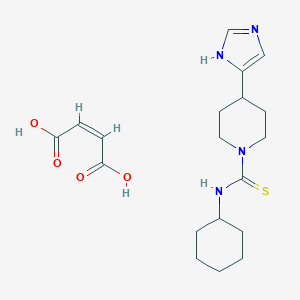
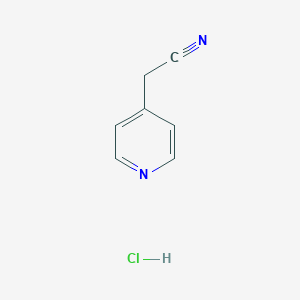


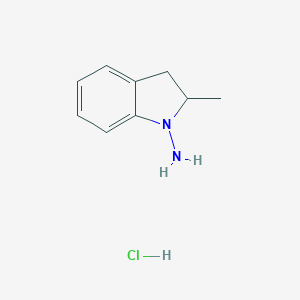
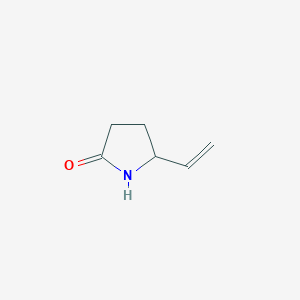
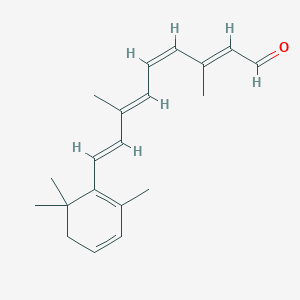
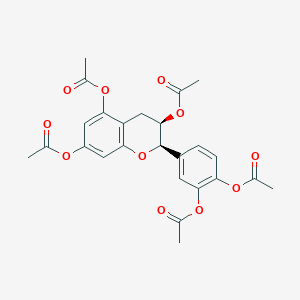
![2-Methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene](/img/structure/B122299.png)


![1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B122306.png)